
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C22H21N5O and its molecular weight is 371.444. The purity is usually 95%.
BenchChem offers high-quality 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships and Inhibitor Development
One study discussed the structure-activity relationships of p38alpha MAP kinase inhibitors, a class to which the specified compound is related. This research highlighted the importance of specific groups for binding affinity and the inhibition of TNF-alpha production, indicating potential applications in treating autoimmune diseases (Regan et al., 2003).
Structural Characterisation and Photoluminescence
Another study focused on the structural characterisation and photoluminescence of salts derived from urea and thiourea derivatives, showing potential applications in materials science and engineering for their unique self-assembling and light-emitting properties (Baruah & Brahma, 2023).
Synthesis and Theoretical Studies
Research on pyranopyrazoles, which share a structural motif with the compound , provided insights into the synthesis and theoretical underpinnings of these compounds. The study included density functional theory calculations to understand their molecular orbitals, indicating applications in chemical synthesis and design (Al-Amiery et al., 2012).
Conformational Adjustments and Assembly
Studies on urea and thiourea-based assemblies have investigated conformational adjustments and self-assembly mechanisms. These findings have implications for the design of molecular devices and materials with specific structural and functional properties (Phukan & Baruah, 2016).
Chemosensors for Metal Ions
Research into naphthoquinone-based chemosensors, related to the chemical class of the specified compound, has demonstrated their selectivity towards transition metal ions. These findings suggest applications in environmental monitoring and analytical chemistry for detecting and quantifying metal ions (Gosavi-Mirkute et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea, is NAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme that plays a crucial role in the biosynthesis of NAD+, a coenzyme involved in various biological processes including energy metabolism, DNA repair, and cell death.
Mode of Action
This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in changes in cellular processes that depend on NAD+, potentially influencing cell survival, metabolism, and other functions.
Propiedades
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-27-15-19(14-26-27)21-18(9-5-11-23-21)13-25-22(28)24-12-17-8-4-7-16-6-2-3-10-20(16)17/h2-11,14-15H,12-13H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPUYIMVRPNPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

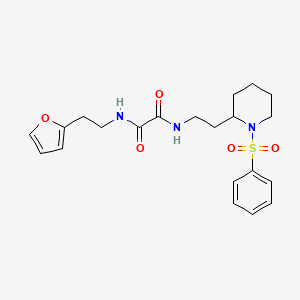
![tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2879896.png)
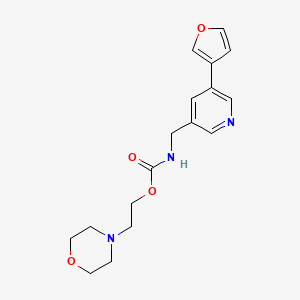
![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)
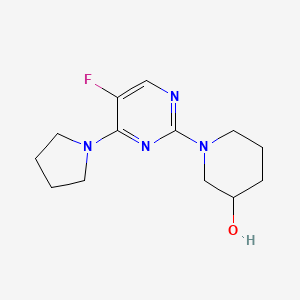
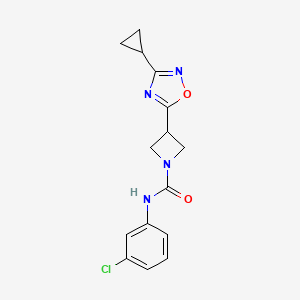

![6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2879909.png)

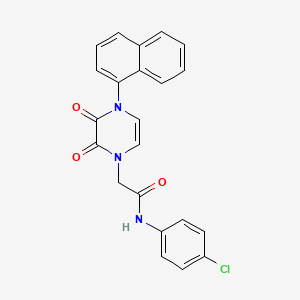

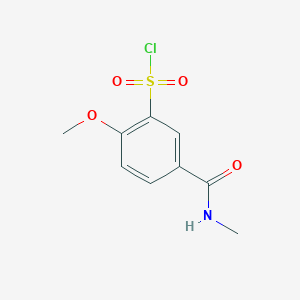
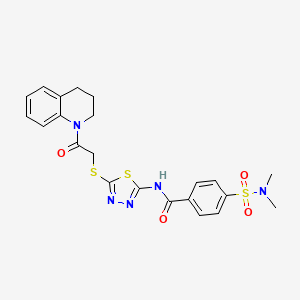
![N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2879917.png)